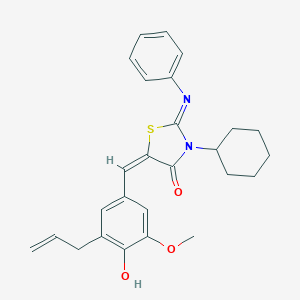![molecular formula C20H20N2O4S B301352 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate](/img/structure/B301352.png)
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBDPE and is a flame retardant that is commonly used in the manufacturing of plastics, electronics, and textiles.
Mecanismo De Acción
The mechanism of action of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate involves the formation of a protective layer on the surface of the material being treated. This layer acts as a barrier, preventing the material from igniting and reducing the spread of flames. Additionally, this compound can also release free radicals, which can react with the fuel source and interrupt the combustion process.
Biochemical and Physiological Effects:
There is limited research available on the biochemical and physiological effects of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate. However, studies have shown that this compound is not toxic to humans or animals and does not have any significant impact on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate in lab experiments is its high effectiveness as a flame retardant. This compound can significantly reduce the flammability of various materials, making it a valuable tool in fire safety research. However, one of the limitations of using this compound is its relatively high cost compared to other flame retardants.
Direcciones Futuras
There are several future directions for research on 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate. One area of interest is the development of more efficient synthesis methods that can reduce the cost of production. Additionally, further research is needed to investigate the long-term effects of this compound on the environment and human health. Finally, there is a need for research on the potential applications of this compound in other fields, such as medicine or agriculture.
Conclusion:
In conclusion, 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate is a chemical compound that has significant potential as a flame retardant. Its high effectiveness, coupled with its safety and environmental benefits, make it a valuable tool in various scientific research applications. However, further research is needed to fully understand the biochemical and physiological effects of this compound and to investigate its potential applications in other fields.
Métodos De Síntesis
The synthesis of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate involves the reaction of 3-phenylacrylic acid with 2-amino-1,3-benzothiazole-6-carboxylic acid anhydride in the presence of a coupling reagent. This reaction results in the formation of the desired compound, which can be purified using various methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
The scientific research application of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate is primarily focused on its use as a flame retardant. This compound has been shown to be highly effective in reducing the flammability of various materials, including plastics, textiles, and electronics. Additionally, it has been demonstrated that this compound does not release toxic gases or chemicals when exposed to high temperatures, making it a safer alternative to traditional flame retardants.
Propiedades
Nombre del producto |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate |
|---|---|
Fórmula molecular |
C20H20N2O4S |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C20H20N2O4S/c23-19(13-12-16-8-2-1-3-9-16)26-15-7-6-14-21-20-17-10-4-5-11-18(17)27(24,25)22-20/h1-5,8-13H,6-7,14-15H2,(H,21,22)/b13-12+ |
Clave InChI |
GQZYLTJOBVBXKT-OUKQBFOZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)OCCCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)OCCCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301269.png)
![Methyl 4-{[5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301270.png)
![1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301271.png)
![17-(3-Bromo-4-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301274.png)
![17-(4-Fluorophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301275.png)
![methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B301276.png)

![methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B301280.png)
![3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301282.png)
![isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301283.png)
![propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301286.png)
![N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B301288.png)
![5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole](/img/structure/B301289.png)
![ethyl 5-(3-ethoxy-4-methoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301292.png)